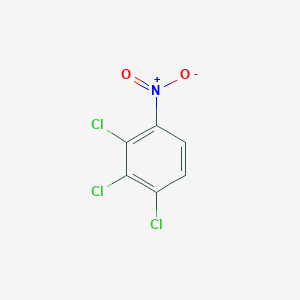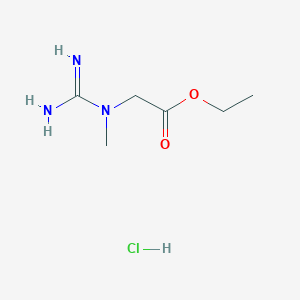![molecular formula C15H22O3 B101424 (3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione CAS No. 17956-11-5](/img/structure/B101424.png)
(3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Tetrahydrosantonin: is a naturally occurring sesquiterpene lactone, which is a type of organic compound. It is derived from the plant species Artemisia, commonly known as wormwood. This compound is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione involves several steps. One of the key methods includes the functionalization of the angular methyl group of tetrahydrosantonin. This process involves photochemical oxidation of the bromohydrin derived from tetrahydrosantonin, leading to the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves organic synthesis techniques that can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Beta-Tetrahydrosantonin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions:
Oxidation: Photochemical oxidation using bromohydrin as a reagent.
Reduction and Substitution:
Major Products Formed: The major products formed from the oxidation of (3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione include various oxidized derivatives, which can be further functionalized for different applications .
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: Studies have shown that (3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione exhibits various biological activities, including anti-inflammatory and anticancer properties.
Medicine: Due to its biological activities, this compound is being investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the synthesis of other compounds that have industrial applications.
Mechanism of Action
The mechanism of action of (3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways that are involved in inflammation and cancer progression. The specific molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Alpha-Santonin: Another sesquiterpene lactone derived from Artemisia species.
Artemisinin: A sesquiterpene lactone with potent antimalarial properties, also derived from Artemisia species.
Beta-Tetrahydrosantonin stands out due to its unique chemical structure and the specific biological activities it exhibits, making it a compound of significant interest in scientific research.
Properties
CAS No. |
17956-11-5 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3/t8-,9-,10-,12-,13-,15-/m0/s1 |
InChI Key |
BXRGGUXPWTWACZ-CIMVLWCSSA-N |
SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3(CCC(=O)[C@@H]([C@H]3[C@H]2OC1=O)C)C |
Canonical SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)
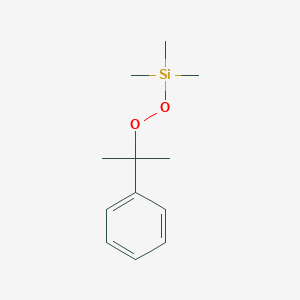
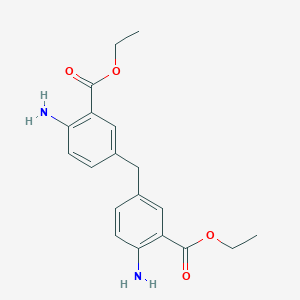
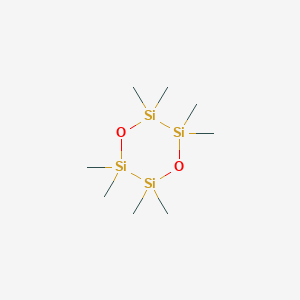




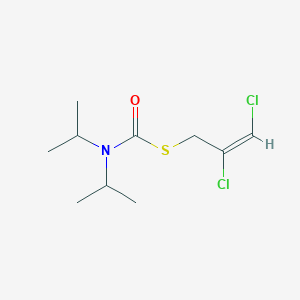

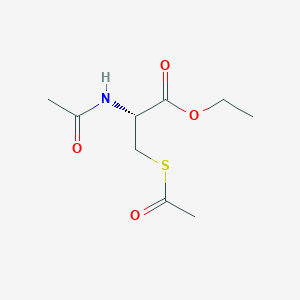
![3-cyclopentyltriazolo[4,5-d]pyrimidine](/img/structure/B101361.png)
